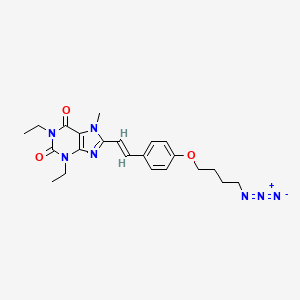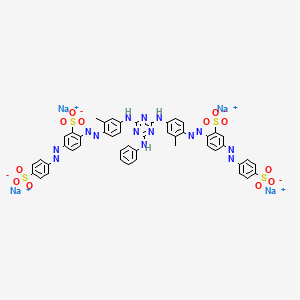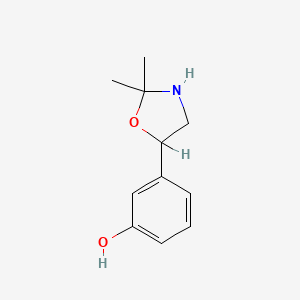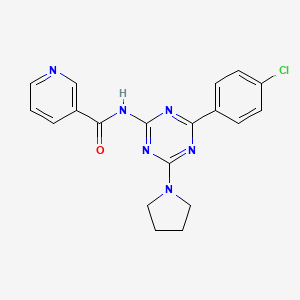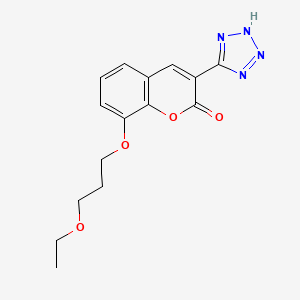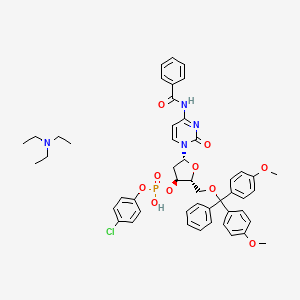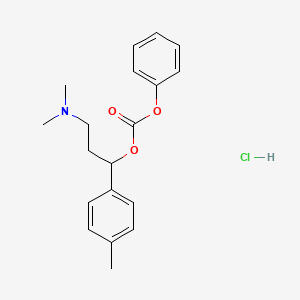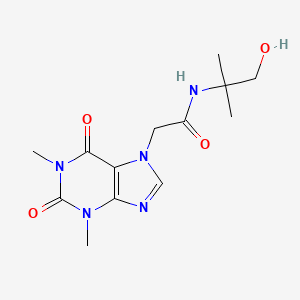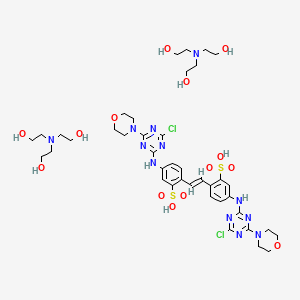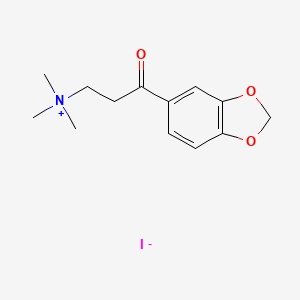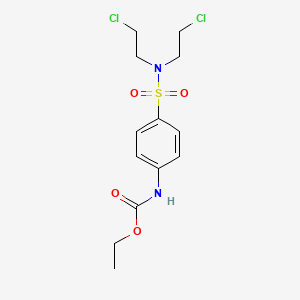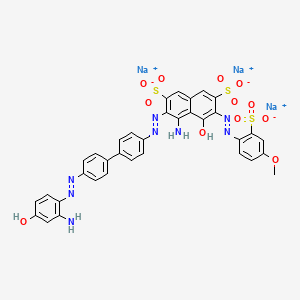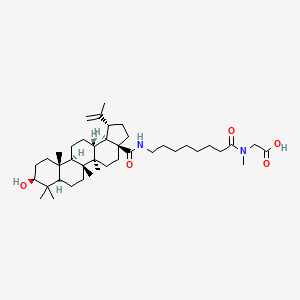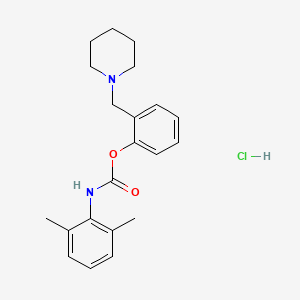
Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a carbamic acid ester linked to a piperidinylmethyl group and a dimethylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride typically involves the reaction of 2,6-dimethylphenyl isocyanate with 2-(1-piperidinylmethyl)phenol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the ester bond. The reaction mixture is then purified to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization, distillation, and chromatography ensures the production of high-quality material suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester
- Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, hydrochloride
Uniqueness
Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
130533-81-2 |
|---|---|
Fórmula molecular |
C21H27ClN2O2 |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
[2-(piperidin-1-ylmethyl)phenyl] N-(2,6-dimethylphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H26N2O2.ClH/c1-16-9-8-10-17(2)20(16)22-21(24)25-19-12-5-4-11-18(19)15-23-13-6-3-7-14-23;/h4-5,8-12H,3,6-7,13-15H2,1-2H3,(H,22,24);1H |
Clave InChI |
VOQXDASPEBHMQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)OC2=CC=CC=C2CN3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


